3-Ethoxyacrylic acid

Descripción general

Descripción

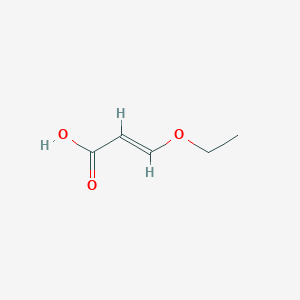

3-Ethoxyacrylic acid is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . It is characterized by the presence of an ethoxy group attached to the acrylic acid backbone. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Métodos De Preparación

3-Ethoxyacrylic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl (E)-3-ethoxyprop-2-enoate with a strong base such as sodium hydroxide (NaOH). The reaction mixture is refluxed for several hours, followed by acidification to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-Ethoxyacrylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Polymerization: It can participate in polymerization reactions to form polymers with specific properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

One of the primary applications of 3-Ethoxyacrylic acid is in the field of polymer chemistry. It serves as a monomer for the production of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

Table 1: Properties of Polymers Derived from this compound

| Polymer Type | Properties | Applications |

|---|---|---|

| Poly(this compound) | High flexibility, good adhesion | Coatings, adhesives |

| Copolymers with Methacrylate | Enhanced thermal stability | Automotive coatings, construction |

| Cross-linked Polymers | Improved mechanical strength | Structural applications |

Applications in Coatings and Adhesives

This compound is extensively used in formulating coatings and adhesives due to its excellent adhesion properties and chemical resistance. It is particularly effective in creating durable finishes for automotive and industrial applications.

Case Study: Automotive Coatings

A study demonstrated that coatings formulated with this compound exhibited superior adhesion to metal substrates compared to traditional acrylic coatings. The enhanced performance was attributed to the unique chemical structure that promotes strong bonding at the molecular level.

Applications in Pharmaceuticals

In the pharmaceutical industry, this compound is being explored as a potential excipient in drug formulations. Its ability to form stable emulsions makes it an attractive candidate for improving the solubility and bioavailability of poorly soluble drugs.

Table 2: Pharmaceutical Applications of this compound

| Drug Type | Formulation Type | Benefits |

|---|---|---|

| Lipophilic Drugs | Emulsions | Improved solubility |

| Controlled Release | Matrix tablets | Extended drug release |

Environmental Considerations

The biodegradability of polymers derived from this compound has been a subject of research. Studies indicate that these materials can be designed to degrade under specific environmental conditions, reducing their ecological footprint.

Mecanismo De Acción

The mechanism of action of 3-ethoxyacrylic acid involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparación Con Compuestos Similares

3-Ethoxyacrylic acid can be compared with other similar compounds, such as:

Ethyl 3-ethoxyacrylate: Similar in structure but with an ester group instead of a carboxylic acid group.

3-Ethoxyacrylonitrile: Contains a nitrile group instead of a carboxylic acid group.

3-Ethoxyacryloyl chloride: Contains an acyl chloride group instead of a carboxylic acid group.

These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications .

Actividad Biológica

3-Ethoxyacrylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethoxy group attached to the acrylic acid backbone. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves the reaction of ethyl acrylate with ethanol in the presence of a catalyst. Recent studies have highlighted efficient synthetic pathways that yield high purity and yield, making it accessible for further biological testing .

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. A study involving platinum(II) complexes derived from this compound showed significant cytotoxic effects against various human tumor cell lines, including HCT-116 and A549. The IC50 values indicated that these complexes were comparable to established chemotherapeutic agents like oxaliplatin .

| Cell Line | IC50 (µM) | Control Drug (Oxaliplatin) IC50 (µM) |

|---|---|---|

| HCT-116 | Similar | Similar |

| A549 | Similar | Similar |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

The biological activity of this compound can be attributed to its ability as a Michael acceptor, allowing it to participate in nucleophilic addition reactions with thiol groups in proteins. This reactivity can lead to modifications in protein function, which is a crucial aspect of its antitumor and antimicrobial activities .

Case Studies

- Antitumor Efficacy : In a preclinical study, complexes formed from this compound were tested on mouse models bearing S180 sarcoma. Results indicated that these complexes not only inhibited tumor growth but also exhibited lower toxicity compared to traditional chemotherapy agents, suggesting a promising avenue for cancer treatment .

- Antimicrobial Testing : A series of experiments conducted on various bacterial strains revealed that this compound derivatives had potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential use in treating infections caused by multidrug-resistant organisms .

Propiedades

IUPAC Name |

(E)-3-ethoxyprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMAGJYJMLUEQE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6192-01-4 | |

| Record name | 6192-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3-ethoxyacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the atmospheric fate of 3-Ethoxyacrylic acid ethyl ester?

A1: [, , ] this compound ethyl ester reacts with hydroxyl radicals (OH) in the atmosphere. This reaction plays a crucial role in the compound's atmospheric degradation. The rate constant for this reaction has been measured as 3.33 ± 0.122 x 10-11 cm3 molecule-1 s-1. This information helps understand the compound's persistence and potential environmental impact.

Q2: Can this compound be used in the synthesis of other valuable compounds?

A2: [] Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can be used to synthesize (3-Hydroxyacrylato-O,O′) diammineplatinum(II) complexes. These platinum(II) complexes have shown promising antitumor activity in vitro and in vivo.

Q3: Is there a correlation between the structure of acetate esters and their reactivity with hydroxyl radicals?

A3: [] Research suggests a linear correlation exists between the number of CH2 groups in a series of acetate esters (methyl acetate, ethyl acetate, n-propyl acetate, butyl acetate, and pentyl acetate) and their relative rate constants with hydroxyl radicals. This suggests that increasing the carbon chain length enhances the reaction rate with OH radicals.

Q4: Are there efficient synthetic routes for producing intermediates of pharmaceutical relevance from this compound derivatives?

A4: [] Yes, this compound can be utilized as a starting material to synthesize N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide, a key intermediate in the production of Dasatinib. This synthesis involves a multistep process, including acyl chlorination and amidation reactions. This method offers advantages such as increased yield, reduced cost, simplified operation, and high practical value.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.